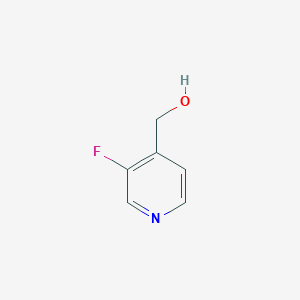![molecular formula C15H20O4 B1532113 Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate CAS No. 1158137-06-4](/img/structure/B1532113.png)
Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate
Vue d'ensemble
Description
Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate, also known as 4-Methyl-2-methoxy-4-(prop-1-en-1-yl)phenoxy-butanoate, is a synthetic organic compound that has been studied for its potential applications in a variety of scientific fields. It is a derivative of the phenoxyacetic acid family, and its chemical structure is composed of a butanoic acid backbone with a phenoxyacetic acid moiety at the end. The compound has been studied for its potential use in drug synthesis, as a synthetic intermediate, and as a tool in biochemical research.
Applications De Recherche Scientifique
Rheumatoid Arthritis Treatment
This compound has shown promise in the treatment of Rheumatoid Arthritis (RA) . It targets the Signal Transducer and Activator of Transcription 3 (STAT3) , which is a key mediator in chronic joint inflammation and destruction associated with RA. By inhibiting STAT3 activation, it can potentially reduce synovial hyperplasia and inflammatory cell recruitment .
Neuroprotective Agent
In the context of neurodegenerative diseases, this compound has been identified as a neuroprotective agent. It has been found to ameliorate MPTP-induced dopaminergic neurodegeneration by inhibiting the STAT3 pathway. This suggests its potential application in treating conditions like Parkinson’s Disease , where dopaminergic cell loss is a hallmark .
Anti-inflammatory Properties
The anti-inflammatory properties of this compound extend beyond RA treatment. It has been shown to inhibit the production of pro-inflammatory molecules like NO and H2O2 in synoviocytes treated with LPS and TNF-α, indicating a broader application in inflammatory diseases .
Inhibition of Monoamine Oxidase B (MAO-B)
MAO-B is an enzyme associated with neuroinflammation and neurodegeneration. This compound has been observed to attenuate the activation of MAO-B in the substantia nigra and striatum after MPTP injection, which is beneficial for managing symptoms in neurodegenerative disorders .
Modulation of MAPK Pathway
The compound’s interaction with the Mitogen-Activated Protein Kinase (MAPK) pathway suggests its role in modulating cellular responses to various stimuli. This could be relevant in developing treatments for diseases where the MAPK pathway is dysregulated .
Synovial Cell Research
Given its effects on synoviocytes, this compound could be used in research to understand the pathophysiology of synovial cells in joint diseases and to screen for new therapeutic targets .
STAT3-Related Cancer Research
Considering its inhibitory effect on STAT3, a transcription factor involved in various cancers, this compound could be valuable in cancer research, particularly in cancers where STAT3 plays a crucial role in tumor growth and survival .
Propriétés
IUPAC Name |
methyl 4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-4-6-12-8-9-13(14(11-12)17-2)19-10-5-7-15(16)18-3/h4,6,8-9,11H,5,7,10H2,1-3H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDDQZRQKQNLCW-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCCC(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCCC(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



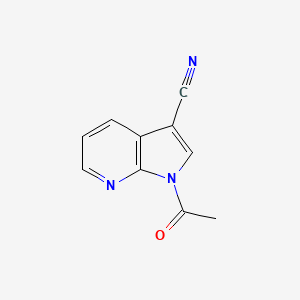
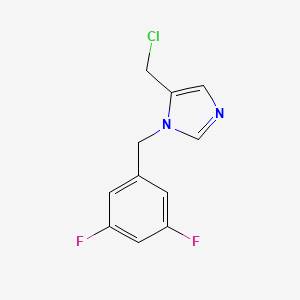
![5-Bromo-2-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridine](/img/structure/B1532035.png)
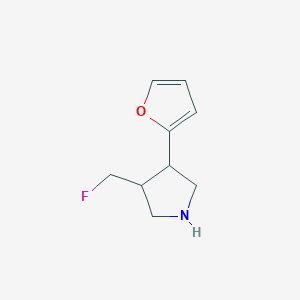
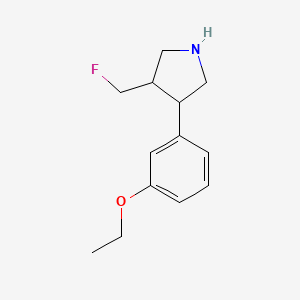
![2-(2-aminoethyl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one](/img/structure/B1532042.png)
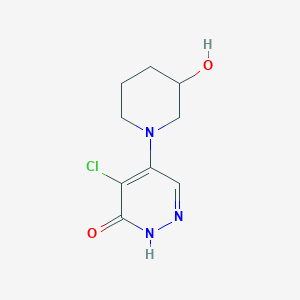
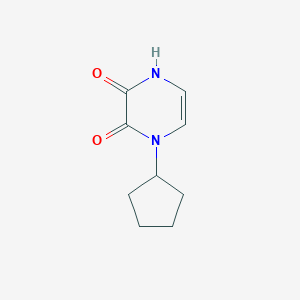
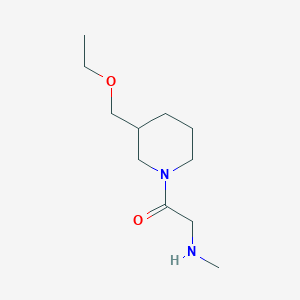
![hexahydrocyclopenta[c]pyrrole-3a(1H)-carbonitrile](/img/structure/B1532048.png)

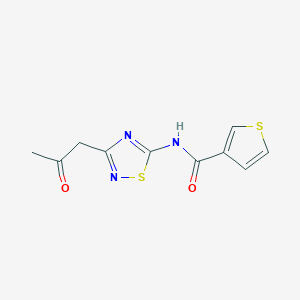
![5-(2-aminoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B1532052.png)
